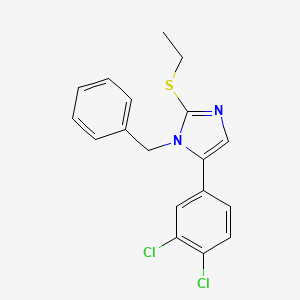

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas, including as antibacterial and antifungal agents, as well as in cancer treatment.

Synthesis Analysis

While the specific synthesis of "1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a one-pot synthesis method has been reported for the preparation of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, using sodium dithionite as a reductive cyclizing agent in DMSO medium . This suggests that similar one-pot methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been characterized using techniques such as NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were calculated using Hartree-Fock and density functional theory methods, and the results were in good agreement with experimental data . These techniques could be applied to determine the molecular structure of "1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole."

Chemical Reactions Analysis

Imidazole derivatives exhibit ambidentate properties, meaning they can react at multiple sites. For instance, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as shown by NMR spectroscopy . This indicates that the compound "1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole" may also undergo reactions at multiple sites, which could be exploited in chemical synthesis or modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by substituents on the imidazole ring. For example, the presence of electron-withdrawing groups or aldehyde or amino groups at the C-2 position was found to be necessary for antibacterial activity against MRSA in analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole . The substituents on "1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole" could similarly affect its biological activity and solubility.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole is a compound that belongs to the class of imidazoles, which have been extensively studied for their diverse chemical properties and potential applications in various fields of scientific research. Although the specific compound does not appear directly in the literature, similar compounds provide insights into the potential applications and relevance in scientific research.

Potential Antibacterial and Antimycotic Activities

Imidazole derivatives, including those structurally related to 1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole, have been explored for their antimicrobial properties. Studies on imidazole-linked silver(I) acetate compounds have shown weak to medium antibacterial activities against both Gram-negative and Gram-positive bacteria (Streciwilk et al., 2014). This suggests that derivatives of imidazole could potentially serve as frameworks for developing new antibacterial agents.

Application in Cancer Research

Compounds structurally similar to 1-benzyl-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole have been synthesized and evaluated for their antitumor activities. Novel benzimidazole–oxadiazole hybrid molecules, for example, have shown potent antimicrobial activities and have been tested for their anti-tubercular activity, displaying significant efficacy (Shruthi et al., 2016). Such studies indicate the potential of imidazole derivatives in cancer research and therapy.

Luminescence Sensing and Electrochemical Applications

Imidazole derivatives have also been explored for their potential in luminescence sensing and electrochemical applications. Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and demonstrated to be selectively sensitive to benzaldehyde-based derivatives, indicating their utility as fluorescence sensors (Shi et al., 2015). Additionally, the electrochemical copolymerization of imidazole derivatives with 3,4-ethylenedioxythiophene has been investigated for their optical and electrochromic properties, further highlighting the versatility of imidazole compounds in scientific research (Soylemez et al., 2015).

Eigenschaften

IUPAC Name |

1-benzyl-5-(3,4-dichlorophenyl)-2-ethylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2S/c1-2-23-18-21-11-17(14-8-9-15(19)16(20)10-14)22(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSLAJRKJUFFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B2550273.png)

![N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2550277.png)

![1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2550279.png)